molecular formula C15H14BrClN2O3S B4115685 N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

Cat. No.: B4115685
M. Wt: 417.7 g/mol
InChI Key: GDTBLCPXVICTDE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-10(15(20)18-13-4-2-3-11(16)9-13)19-23(21,22)14-7-5-12(17)6-8-14/h2-10,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTBLCPXVICTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while nucleophilic substitution can lead to the formation of sulfonamides.

Scientific Research Applications

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the aromatic rings can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide is unique due to its specific combination of bromine and chlorine substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide
Reactant of Route 2
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N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

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